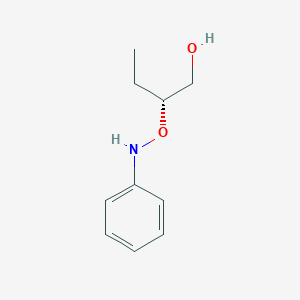
3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid (1:1) is a chemical compound formed by the combination of 3-(Pyridin-2-yl)propanoic acid and sulfuric acid in a 1:1 molar ratioThe molecular formula of this compound is C8H11NO6S, and it has a molecular weight of 249.24 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid involves the reaction of 3-(Pyridin-2-yl)propanoic acid with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired compound. The reaction can be represented as follows:
C8H9NO2+H2SO4→C8H11NO6S
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the synthesis of various chemical intermediates and as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming coordination complexes with metal ions. These complexes can influence various biochemical and chemical processes, including catalysis and molecular recognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Pyridin-3-yl)propanoic acid
- 2-(Pyridin-2-yl)propanoic acid
- 3-Pyridinesulfonic acid
- 2-Amino-3-(pyridin-2-yl)propionic acid
Uniqueness
3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid is unique due to its specific combination with sulfuric acid, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H11NO6S |
|---|---|
Poids moléculaire |
249.24 g/mol |
Nom IUPAC |
3-pyridin-2-ylpropanoic acid;sulfuric acid |
InChI |
InChI=1S/C8H9NO2.H2O4S/c10-8(11)5-4-7-3-1-2-6-9-7;1-5(2,3)4/h1-3,6H,4-5H2,(H,10,11);(H2,1,2,3,4) |
Clé InChI |
ZNEJNHOJQKSIDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCC(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B8677596.png)


![1-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone](/img/structure/B8677641.png)





![[1,2,4]Triazolo[4,3-f]phenanthridine](/img/structure/B8677671.png)



